BENGHE Foundational & Exploratory

Check Availability & Pricing

The Discovery and Development of GSK690693
Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: GSK 690 Hydrochloride

Cat. No.: B10757207

For Researchers, Scientists, and Drug Development Professionals

Abstract

GSK690693 hydrochloride is a potent, ATP-competitive, and selective pan-Akt kinase inhibitor
that has demonstrated significant anti-proliferative and pro-apoptotic activity in a range of
preclinical cancer models. Developed by GlaxoSmithKline, this small molecule inhibitor targets
all three isoforms of the serine/threonine kinase Akt (Aktl, Akt2, and Akt3), a critical node in the
PI3K/Akt/mTOR signaling pathway frequently dysregulated in human cancers. This technical
guide provides an in-depth overview of the discovery, development, mechanism of action, and
preclinical evaluation of GSK690693, presenting key data in a structured format and detailing
the experimental protocols employed in its characterization.

Introduction: Targeting the PI3K/Akt Pathway

The phosphatidylinositol 3-kinase (PI3K)/Akt signaling cascade is a pivotal intracellular
pathway that governs a multitude of cellular processes, including cell growth, proliferation,
survival, and metabolism.[1][2] Constitutive activation of this pathway is a common feature in
many human cancers, often driven by mutations in key components such as PIK3CA, loss of
the tumor suppressor PTEN, or activation of upstream receptor tyrosine kinases.[3] Akt, also
known as protein kinase B (PKB), is a central effector in this pathway, and its hyperactivation
promotes tumorigenesis by phosphorylating a diverse array of downstream substrates.[1][3]
This has established Akt as a compelling therapeutic target for cancer drug development.[3]
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GSK690693 emerged from efforts to identify potent and selective inhibitors of Akt kinase
activity.[4]

Discovery and Chemical Properties

GSK690693 was identified through lead optimization studies of an aminofurazan chemical
series at GlaxoSmithKline.[4][5] It is a small molecule inhibitor with the chemical formula
C21H27N70s3 and a molecular weight of 425.49 g/mol .[6]

Chemical Structure:

o Systematic Name: 4-[2-(4-Amino-1,2,5-oxadiazol-3-yl)-1-ethyl-7-[(3S)-3-
piperidinylmethoxy)-1H-imidazo[4,5-c]pyridin-4-yl]-2-methyl-3-butyn-2-ol[2]

e CAS Number: 937174-76-0[2]

Mechanism of Action

GSK690693 functions as an ATP-competitive inhibitor of all three Akt isoforms.[4][5] X-ray co-
crystal structures of GSK690693 in complex with the kinase domain of Akt2 have confirmed
that the inhibitor binds to the ATP-binding pocket of the enzyme.[4][7] By occupying this site,
GSK690693 prevents the binding of ATP, thereby blocking the kinase activity of Akt and
inhibiting the phosphorylation of its downstream substrates.[4][5] This leads to the inhibition of
downstream signaling pathways, ultimately resulting in the induction of apoptosis and
suppression of cell proliferation in cancer cells with activated Akt signaling.[4][8]

In Vitro Activity

The in vitro potency and selectivity of GSK690693 have been extensively characterized
through a variety of biochemical and cellular assays.

Kinase Inhibition Profile

GSK690693 is a low nanomolar inhibitor of the Akt isoforms.[5] Its selectivity has been
assessed against a broad panel of kinases, revealing a primary activity against the AGC kinase
family, which includes PKA and PKC isozymes, in addition to Akt.[5]

Table 1: In Vitro Kinase Inhibitory Activity of GSK690693
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Kinase Target ICs0 (NM)
Aktl 2[5](9]
Akt2 13[5][9]
Akt3 9[5][9]
PKA 24[10]
PrkX 5[10]
PKCa 21[10]
PKCBII 16[10]
PKCy 2[10]
AMPK 50[10]
DAPK3 81[10]
PAK4 10[10]
PAKS5 52[10]
PAK6 6[10]
Cellular Activity

In cellular assays, GSK690693 effectively inhibits the phosphorylation of downstream Akt
substrates, such as GSK3[, and demonstrates potent anti-proliferative effects in various
cancer cell lines.

Table 2: Cellular Activity of GSK690693
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Cellular ICso ] )
. Proliferation Glso
Cell Line Cancer Type (PGSK3p ELISA,
(nM)

nM)
BT474 Breast Carcinoma 43 86[11]
LNCaP Prostate Carcinoma 150 147[11]
SK-OV-3 Ovarian Carcinoma Not Reported Not Reported
T47D Breast Carcinoma Not Reported 72[11]
ZR-75-1 Breast Carcinoma Not Reported 79[11]
HCC1954 Breast Carcinoma Not Reported 119[11]
MDA-MB-453 Breast Carcinoma Not Reported 975[11]

Preclinical In Vivo Studies

The anti-tumor efficacy of GSK690693 has been evaluated in various human tumor xenograft
models in mice.

Pharmacodynamics and Anti-Tumor Activity

A single administration of GSK690693 to mice bearing BT474 human breast carcinoma
xenografts resulted in a dose- and time-dependent inhibition of GSK3[3 phosphorylation.[10]
Chronic daily administration of GSK690693 led to significant tumor growth inhibition in multiple
xenograft models, including those derived from ovarian, prostate, and breast cancers.[4]

Clinical Development

Based on its promising preclinical profile, GSK690693 advanced into Phase I clinical trials in
patients with advanced solid tumors and lymphomas.[11] These trials aimed to evaluate the
safety, tolerability, pharmacokinetics, and pharmacodynamics of the compound.[11] While
demonstrating on-target activity, as evidenced by changes in blood glucose levels and
phosphorylation of downstream targets in peripheral blood mononuclear cells, the single-agent
anti-tumor activity was modest.[3][11]
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Experimental Protocols
In Vitro Kinase Assay

Objective: To determine the ICso of GSK690693 against purified Akt kinases.

Materials:

o Recombinant human His-tagged full-length Aktl, Akt2, and Akt3 enzymes.

» PDK1 and MK2 for Akt activation.

o GSK690693.

o ATP, [y-®P]ATP.

o Peptide substrate (e.g., Biotin-aminohexanoicacid-ARKR-ERAYSFGHHA-amide).

o Assay Buffer: 25 mM MOPS (pH 7.5), 10 mM MgClz, 1 mM DTT, 1 mM CHAPS, 50 mM KCI.
» Leadseeker beads.

PBS with EDTA.

Procedure:

o Activate His-tagged full-length Aktl, 2, or 3 by incubation with purified PDK1 (to
phosphorylate Thr3°8) and MK2 (to phosphorylate Ser473).[10]

 Incubate the activated Akt enzymes (5-15 nM) with varying concentrations of GSK690693 at
room temperature for 30 minutes.[11]

« Initiate the kinase reaction by adding the substrate mixture containing 2 uM ATP, 0.15 pCi/uL
[y-33P]JATP, and 1 uM peptide substrate.[11]

 Incubate the reaction at room temperature for 45 minutes.[11]

e Terminate the reaction by adding Leadseeker beads in PBS containing 75 mM EDTA.[11]
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Allow the beads to settle for at least 5 hours.[11]

Quantify product formation using a Viewlux Imager.[11]

Calculate ICso values by fitting the data to a standard dose-response curve.

Cellular Proliferation (MTT) Assay

Objective: To determine the effect of GSK690693 on the proliferation of cancer cell lines.

Materials:

Cancer cell lines of interest.

Culture medium with 10% fetal bovine serum.

GSK690693.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
Solubilization solution (e.g., DMSO or a detergent-based solution).

96-well plates.

Procedure:

Plate cells in 96-well plates at a density that allows for logarithmic growth over 72 hours and
incubate overnight.[10]

Treat the cells with a range of GSK690693 concentrations (e.g., 1.5 nM to 30 uM) and
incubate for 72 hours.[10][11]

Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4
hours at 37°C until a purple precipitate is visible.[12]

Add solubilization solution to each well to dissolve the formazan crystals.[12]

Measure the absorbance at 570 nm using a microplate reader.
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o Calculate the percentage of cell growth inhibition relative to untreated control cells and
determine the Glso values.

In Vivo Human Tumor Xenograft Study

Objective: To evaluate the anti-tumor efficacy of GSK690693 in a mouse xenograft model.

Materials:

Immunocompromised mice (e.g., SCID or nude mice).

Human tumor cells (e.g., BT474).

GSK690693.

Vehicle (e.g., 5% dextrose, pH 4.0 or 4% DMSO/40% hydroxypropyl-B-cyclodextrin in water,
pH 6.0).[5][10]

Procedure:

e Implant human tumor cells subcutaneously into the flank of the mice.[13]
» Allow tumors to reach a predetermined size (e.g., 100-200 mma3).

e Randomize mice into treatment and control groups.

o Administer GSK690693 intraperitoneally (i.p.) once daily at desired doses (e.g., 10, 20, 30
mg/kg).[10]

o Administer vehicle to the control group.

e Measure tumor volume twice weekly using calipers with the formula: Tumor Volume (mm?) =
(length x width?)/2.[10]

o Continue treatment for a specified period (e.g., 21 days).[4]

o At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g.,
immunohistochemistry).
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o Calculate the percentage of tumor growth inhibition.

Signaling Pathways and Experimental Workflows
PI3K/Akt Signhaling Pathway

The following diagram illustrates the central role of Akt in the PI3K signaling pathway and the
point of inhibition by GSK690693.
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Caption: PI3K/Akt signaling pathway and the inhibitory action of GSK690693.

Experimental Workflow for In Vitro Evaluation

The following diagram outlines the typical workflow for the in vitro characterization of
GSK690693.
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Caption: Workflow for in vitro characterization of GSK690693.

Conclusion

GSK690693 is a well-characterized, potent, and selective pan-Akt inhibitor that has played a
significant role in validating Akt as a therapeutic target in oncology. Its development has
provided valuable insights into the therapeutic potential and challenges of targeting the
PI13K/Akt pathway. The comprehensive preclinical data and detailed experimental protocols
presented in this guide offer a valuable resource for researchers and scientists working in the
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field of cancer drug discovery and development. While single-agent efficacy in unselected
patient populations has been limited, the understanding gained from the study of GSK690693
continues to inform the development of next-generation Akt inhibitors and combination
strategies. the development of next-generation Akt inhibitors and combination strategies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 11/11 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b10757207?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b10757207?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

